molecular formula C7H5BrINO B1447311 2-Bromo-4-iodobenzamide CAS No. 1261516-26-0

2-Bromo-4-iodobenzamide

Cat. No.: B1447311
CAS No.: 1261516-26-0
M. Wt: 325.93 g/mol
InChI Key: ORXZIYFNBWBQCP-UHFFFAOYSA-N
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Description

2-Bromo-4-iodobenzamide is an organic compound with the molecular formula C7H5BrINO It is a derivative of benzamide, where the benzene ring is substituted with bromine and iodine atoms at the 2 and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-iodobenzamide typically involves the bromination and iodination of benzamide. One common method includes the use of bromine and iodine reagents under controlled conditions to achieve selective substitution on the benzene ring. The reaction conditions often involve the use of solvents like acetic acid or dichloromethane and may require catalysts to facilitate the halogenation process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-iodobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the type of reaction. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound formed by the coupling of this compound with a boronic acid .

Scientific Research Applications

2-Bromo-4-iodobenzamide has several applications in scientific research:

Comparison with Similar Compounds

    2-Bromo-4-chlorobenzamide: Similar structure but with chlorine instead of iodine.

    2-Iodo-4-bromobenzamide: Similar structure but with reversed positions of bromine and iodine.

    4-Iodobenzamide: Lacks the bromine substitution.

Uniqueness: 2-Bromo-4-iodobenzamide is unique due to the presence of both bromine and iodine, which can influence its reactivity and the types of reactions it can undergo. The combination of these halogens can also affect its physical properties, such as melting point and solubility, making it distinct from other benzamide derivatives .

Properties

IUPAC Name

2-bromo-4-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrINO/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXZIYFNBWBQCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-4-iodobenzamide
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Reactant of Route 4
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Reactant of Route 6
2-Bromo-4-iodobenzamide

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